An In-depth Technical Guide to 4-Methyl-1,2,3,4-tetrahydroquinoline: Synthesis and Properties
An In-depth Technical Guide to 4-Methyl-1,2,3,4-tetrahydroquinoline: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 4-Methyl-1,2,3,4-tetrahydroquinoline (4-Me-THQ). The tetrahydroquinoline core is a significant structural motif in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1] This document details the primary synthetic routes, experimental protocols, and key analytical data for the 4-methyl substituted derivative, a valuable building block in medicinal chemistry and organic synthesis.
Physicochemical and Spectroscopic Properties
4-Methyl-1,2,3,4-tetrahydroquinoline is a chiral, colorless oil. Its fundamental properties are summarized below. While experimental spectroscopic data for this specific isomer is not widely published, analysis of related compounds allows for a reliable estimation of its spectral characteristics.
Table 1: Physical and Chemical Properties of 4-Methyl-1,2,3,4-tetrahydroquinoline
| Property | Value |
| IUPAC Name | 4-methyl-1,2,3,4-tetrahydroquinoline |
| CAS Number | 19343-78-3 |
| Molecular Formula | C₁₀H₁₃N |
| Molecular Weight | 147.22 g/mol |
| Appearance | Colorless oil |
| Boiling Point | 232.6 °C at 760 mmHg |
| Density | 0.966 g/cm³ |
| Purity (Typical) | ≥97.00% |
Sources:[2]
Spectroscopic Data Analysis
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of 4-Methyl-1,2,3,4-tetrahydroquinoline is characterized by a prominent M-15 peak, which is the base peak.[3] This fragmentation corresponds to the loss of the methyl group (•CH₃) from the C4 position, forming a stable secondary carbocation that can rearrange. The molecular ion peak (M⁺•) at m/z 147 is also observed, though it may be of weak intensity.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Based on the structure and data from the parent 1,2,3,4-tetrahydroquinoline[4] and other methylated isomers,[5] the proton NMR spectrum is expected to show distinct signals. The aromatic protons on the benzene ring will appear in the δ 6.5-7.0 ppm region. The methine proton at C4 (CH-CH₃) would likely be a multiplet around δ 2.9-3.2 ppm. The methyl group protons at C4 would present as a doublet near δ 1.2 ppm. The methylene protons at C2 and C3 would appear as complex multiplets in the δ 3.3-3.4 ppm and δ 1.6-2.0 ppm regions, respectively. The N-H proton signal would be a broad singlet.
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¹³C NMR: The carbon spectrum is predicted to show 10 distinct signals. Aromatic carbons would resonate in the δ 114-145 ppm range. Based on data for the parent compound,[6] the aliphatic carbons are expected at approximately: C2 (~42 ppm), C3 (~27 ppm), and C4 (~31 ppm). The methyl carbon would appear upfield, around δ 22 ppm.
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorbances of the functional groups. A sharp peak around 3400 cm⁻¹ corresponds to the N-H stretch. The C-H stretching vibrations of the aromatic ring will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will produce signals in the 1600-1450 cm⁻¹ region.[7][8]
Synthesis of 4-Methyl-1,2,3,4-tetrahydroquinoline
The most direct and common method for synthesizing 4-Methyl-1,2,3,4-tetrahydroquinoline is the catalytic hydrogenation of the corresponding aromatic precursor, 4-methylquinoline.[9] This reaction selectively reduces the pyridine ring of the quinoline system while leaving the benzene ring intact.
Primary Synthetic Route: Catalytic Hydrogenation
Catalytic hydrogenation involves the reaction of 4-methylquinoline with hydrogen gas in the presence of a metal catalyst. Various catalysts can be employed, including platinum oxides (e.g., Adams' catalyst), palladium on carbon (Pd/C), and Raney Nickel.[10][11]
Experimental Protocols
Protocol: Synthesis via Palladium-on-Carbon (Pd/C) Catalysis
-
Materials:
-
4-Methylquinoline
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or Acetic Acid)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite®)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Apparatus:
-
Parr hydrogenation apparatus or a similar autoclave reactor
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
-
Procedure:
-
In the pressure vessel of the hydrogenation apparatus, dissolve 4-methylquinoline (e.g., 10.0 g, 69.8 mmol) in a suitable solvent such as ethanol (100 mL).
-
Carefully add 10% Pd/C catalyst (e.g., 0.8 g, ~8 wt%) to the solution. Caution: Pd/C may be pyrophoric.
-
Seal the reaction vessel and connect it to the hydrogen source.
-
Flush the system with nitrogen gas, followed by carefully introducing hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 60-100 psi).
-
Begin vigorous stirring and heat the reaction mixture to a set temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete (i.e., hydrogen uptake ceases), cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Flush the vessel with nitrogen gas before opening.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting crude oil can be purified by vacuum distillation to yield pure 4-Methyl-1,2,3,4-tetrahydroquinoline.
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Table 2: Representative Hydrogenation Conditions
| Catalyst | Substrate | Solvent | Pressure (psig) | Temperature (°C) | Typical Outcome |
| Pd/C (10%) | Trimethyl-dihydroquinoline | Ethanol | ~60 | 60 | High yield of tetrahydroquinoline derivative. |
| Platinum Oxide | 4-Methylcinnoline | Ethanol (acidic) | 60 | Room Temp. | Successful reduction to tetrahydro derivative. |
| Raney Nickel | Quinolines | N/A | ~150 | ~200 | Effective for producing tetrahydroquinolines. |
Biological and Pharmacological Properties
The tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with a vast array of biological activities, including anti-malarial, anti-bacterial, anti-inflammatory, and anti-cancer properties.[1][13] Derivatives have been investigated as neuroprotective agents and for the treatment of Alzheimer's disease.[1]
However, there is a notable lack of specific pharmacological data in the published literature for the 4-Methyl-1,2,3,4-tetrahydroquinoline isomer itself. Its primary utility has been as a synthetic intermediate. Future research may explore its potential biological activity, drawing analogies from other substituted tetrahydroquinolines. For instance, various N-substituted tetrahydroisoquinolines (a related class of compounds) have been reported as antagonists for various receptors and as anti-tubercular agents.[14]
Experimental and Synthetic Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of 4-Methyl-1,2,3,4-tetrahydroquinoline.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Methyl-1,2,3,4-tetrahydroquinoline 97.00% | CAS: 19343-78-3 | AChemBlock [achemblock.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum [chemicalbook.com]
- 5. 6-METHYL-1,2,3,4-TETRAHYDROQUINOLINE(91-61-2) 1H NMR spectrum [chemicalbook.com]
- 6. 1,2,3,4-Tetrahydroquinoline(635-46-1) 13C NMR [m.chemicalbook.com]
- 7. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 8. 1,2,3,4-Tetrahydroquinoline(635-46-1) IR Spectrum [chemicalbook.com]
- 9. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 10. "Hydrogenation of 4-methylcinnoline" by William E. Maycock [scholarsarchive.byu.edu]
- 11. GT Digital Repository [repository.gatech.edu]
- 12. prepchem.com [prepchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
